1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1-NH-CO-NH-R2), where R1 and R2 are the rest of the molecule. Urea derivatives are widely used in medicinal chemistry and have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea linkage . The specific isocyanate and amine used would depend on the desired R groups in the final product.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea linkage, as well as aromatic rings (due to the phenyl groups) and a pyrrolidinone ring. The bromo, fluoro, and methyl substituents on the phenyl rings would also be notable features .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing bromo and fluoro substituents would likely make these reactions less favorable .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea linkage and the aromatic rings could impact its solubility, while the bromo and fluoro substituents could affect its reactivity .Scientific Research Applications
Central Nervous System Agents
1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea belongs to a class of compounds with potential central nervous system (CNS) activity. Similar compounds have shown anxiolytic and muscle-relaxant properties, implicating their potential use in CNS disorders (Rasmussen et al., 1978).
Orexin Receptor Mechanisms
Compounds related to this compound have been evaluated for their role in modulating orexin receptors. These receptors play a significant part in feeding, arousal, stress, and drug abuse. Research on similar compounds suggests potential therapeutic applications for eating disorders and stress-related conditions (Piccoli et al., 2012).
Glycolic Acid Oxidase Inhibitors
Urea derivatives, including those similar to this compound, have been studied as inhibitors of glycolic acid oxidase. This suggests their potential application in treating conditions like hyperoxaluria, a condition characterized by excessive urinary excretion of oxalate (Rooney et al., 1983).
Crystal Structure Analysis
Research on compounds structurally similar to this compound has contributed to understanding molecular interactions and crystal structures, important in the design and development of new drugs (Kang et al., 2015).
Vanilloid Receptor-1 Antagonists
Research on compounds structurally related to this compound has shown potential in the development of vanilloid receptor-1 antagonists. This is significant in pain management and treating conditions like migraine and gastrointestinal disorders (Gunthorpe et al., 2007).
PI3 Kinase Inhibitor Metabolites
Compounds in the same class as this compound have been studied for their role as metabolites of PI3 kinase inhibitors, suggesting potential applications in cancer therapy (Chen et al., 2010).
Clastogenicity and SCE Assays
Some urea derivatives have been evaluated for their activity in clastogenicity and SCE assays, which are relevant in the study of genetic damage and cancer research (Thust et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2/c1-11-8-12(19)2-7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-5-3-13(20)4-6-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNBMOEJYBOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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